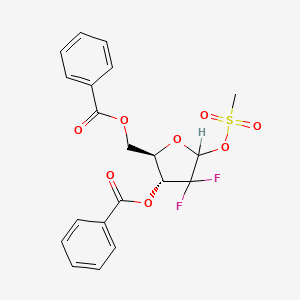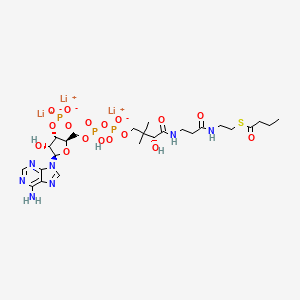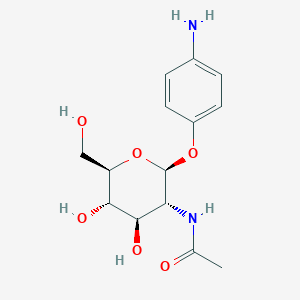
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves the reaction of protected sugar derivatives with aminophenyl compounds. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was achieved through the reaction of pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride, indicating a similar potential pathway for 4-Aminophenyl derivatives (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The crystal structure of related compounds can provide insights into the molecular structure of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. For instance, the molecular structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined through X-ray diffraction analysis, which can be analogous to the structure analysis of 4-Aminophenyl derivatives (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be complex, involving various functional group transformations. For example, the synthesis of glycosidase inhibitors from similar structures involves multiple steps, including acetylation, deacetylation, and sulfonation, indicating the reactive nature of these compounds and their derivatives (Carbohydrate Research, 1978).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Derivatives and Apoptosis Induction 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives were synthesized and evaluated for their potential in inducing apoptosis in B cell chronic leukemia. The study established the structures of these derivatives using NMR spectroscopy and highlighted their promising antitumor activities, particularly in increasing the number of apoptotic B cells when combined with cladribine (2-CdA) in chronic lymphotic leukemia (B-CLL) patients Myszka et al., 2003.
Crystal Structural Analysis The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined, providing insights into the molecular arrangements and potential interactions. An intermolecular hydrogen bond involving the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule was a notable feature of this structure Peikow et al., 2006.
Molecular Interactions and Mechanisms
Study of O-GlcNAcase Inhibition The substitution of serine and threonine residues with 2-acetamido-2-deoxy-β-D-glucopyranose (O-GlcNAc) is a significant post-translational modification in multicellular eukaryotes. The paper by Alencar et al., 2012, modeled the human O-GlcNAcase enzyme and used molecular docking and dynamics simulations to study the interaction with potent inhibitors. This research could pave the way for designing new inhibitors targeting diseases like cancer, Alzheimer's, and type II diabetes Alencar et al., 2012.
Molecular Mechanism and Design of New Inhibitors The catalytic mechanism of O-GlcNAcase, crucial in hydrolyzing O-GlcNAc residues, was studied using a hybrid quantum mechanical/molecular mechanical approach. The research highlighted the importance of specific residues in stabilizing transition states, providing insights into the design of potent enzyme inhibitors Lameira et al., 2011.
将来の方向性
特性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZITXGZJXXMRL-DHGKCCLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


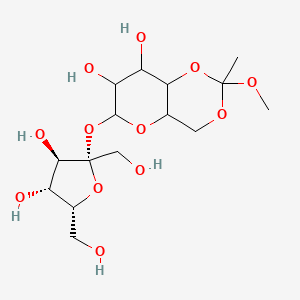
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
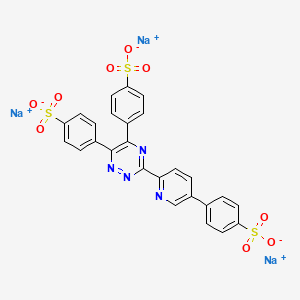
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)


